molecular formula C20H24N4O4S B2859222 ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251703-50-0

ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B2859222
CAS RN: 1251703-50-0
M. Wt: 416.5
InChI Key: VLXCSTWQVVHXQZ-UHFFFAOYSA-N
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Description

Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EAPC is a pyrazole-based compound that exhibits a unique chemical structure, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various complex organic compounds, showcasing its versatility in chemical reactions. For instance, its use has been demonstrated in the synthesis of 5H-10,11-dihydropyrazolo[5,1-c][1,4]benzodiazepine derivatives, which are considered aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984). These findings underscore its potential in contributing to the development of new pharmaceutical compounds.

Catalysis and Reaction Mechanisms

The compound has also been involved in research exploring innovative catalysis and reaction mechanisms. This includes the study of Diels–Alder reactions, where ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in the preparation of aromatic compounds containing the trifluoromethyl group, highlighting the impact of the trifluoromethyl group on regioselectivity of cycloaddition (Kondratov et al., 2015).

Photolytic and Pyrolytic Transformations

Furthermore, photolytic and pyrolytic studies have been conducted on similar ethyl carboxylate compounds, revealing insights into mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides formation. These studies shed light on the ring-expansion mechanisms and potential applications in synthesizing acyclic crown ether analogues (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).

Anticancer Activity

In the field of medicinal chemistry, derivatives of ethyl carboxylate compounds have been synthesized and tested for their anticancer activity. Compounds such as 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones have shown moderate activity against various cancer cell lines, emphasizing the role of such compounds in the development of new therapeutic agents (Chaban et al., 2020).

properties

IUPAC Name

ethyl 3-(azepan-1-ylsulfonyl)-1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-2-28-20(25)18-15-23(14-17-9-7-8-16(12-17)13-21)22-19(18)29(26,27)24-10-5-3-4-6-11-24/h7-9,12,15H,2-6,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXCSTWQVVHXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate

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